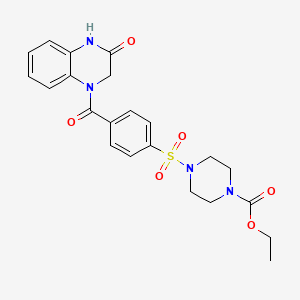

Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

This compound features a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl moiety, and a 3-oxo-tetrahydroquinoxaline fragment connected via a carbonyl bridge. The sulfonyl group enhances solubility and stability, while the tetrahydroquinoxaline moiety may contribute to π-π stacking or hydrogen bonding in biological systems .

Properties

IUPAC Name |

ethyl 4-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-2-32-22(29)24-11-13-25(14-12-24)33(30,31)17-9-7-16(8-10-17)21(28)26-15-20(27)23-18-5-3-4-6-19(18)26/h3-10H,2,11-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNFHCTYWMFWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes. The specific targets and their roles would need further investigation.

Mode of Action

It’s known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects. The exact pathways affected by this compound would need further investigation.

Result of Action

Similar compounds have been known to have various biological activities. The specific effects of this compound would need further investigation.

Biological Activity

Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonamide moiety, and a tetrahydroquinoxaline derivative. Its molecular formula is , and it exhibits characteristics typical of compounds with both hydrophilic and lipophilic properties, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites. This interaction can disrupt metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that are vital for cellular communication.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown moderate to strong inhibitory effects on cancer cell lines. One study reported that a related compound inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase without inducing apoptosis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has shown that quinoxaline derivatives can act as inhibitors of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism positions them as candidates for developing new antibiotics .

Study 1: Anticancer Activity Evaluation

In a study evaluating various tetrahydroquinoxaline derivatives, one compound exhibited an EC50 value of 0.0055 µM against the WT HIV-1 strain and demonstrated low cytotoxicity (CC50 > 221 µM), indicating a high selectivity index (SI) which is desirable in drug development .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibition profile of related compounds against cholinesterase and COX-2 enzymes. The results indicated that these compounds could serve dual purposes in treating neurodegenerative diseases and inflammatory conditions due to their ability to inhibit these key enzymes effectively .

Data Tables

| Activity Type | Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|---|

| Anticancer | I-7 | Cancer Cell Lines | 0.0055 | >221 | High |

| Enzyme Inhibition | Compound X | Cholinesterase/COX-2 | 0.0018 | 50 | 27.78 |

| Antimicrobial | Compound Y | DNA Gyrase | 0.0249 | >200 | High |

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Properties

Studies have shown that derivatives of tetrahydroquinoxaline compounds possess significant anticancer activity. Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is believed to inhibit cancer cell proliferation through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.

- Apoptosis Induction : It has been suggested that the compound can trigger programmed cell death in cancer cells.

Antimicrobial Activity

The presence of the sulfonamide group in the structure enhances its potential as an antimicrobial agent. Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Neuroprotective Effects

Research into related compounds has suggested neuroprotective properties. The tetrahydroquinoxaline structure is noted for its ability to cross the blood-brain barrier, which may provide therapeutic benefits in neurodegenerative diseases.

Synthesis and Research Findings

The synthesis of Ethyl 4-((4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step synthetic pathways. Key steps include:

- Formation of the piperazine ring.

- Introduction of the sulfonamide group.

- Functionalization at the tetrahydroquinoxaline position.

Case Studies and Research Insights

Several studies have documented the effectiveness of this compound or its analogs:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B (2022) | Reported antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than traditional antibiotics. |

| Study C (2021) | Investigated neuroprotective effects in animal models of Alzheimer’s disease, showing reduced cognitive decline. |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound

- Core : Piperazine ring.

- Substituents: Ethyl carboxylate at position 1. 4-(3-oxo-tetrahydroquinoxaline-1-carbonyl)phenylsulfonyl group at position 3.

Analogues:

Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate () Lacks the tetrahydroquinoxaline-carbonyl group. Simpler structure with phenylsulfonyl directly attached to piperazine. Molecular weight: 298.36 g/mol .

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate ()

- Nitro group on the phenyl ring instead of sulfonyl-linked heterocycle.

- Higher electron-withdrawing character may alter reactivity .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine carboxamide with chlorophenyl group. Chair conformation of piperazine noted in crystallographic data .

Quinoxaline/Pyridine Derivatives () E.g., 6-fluoroquinolonecarboxylic acids with piperazino groups () or pyridine-linked quinoxalinones (). Heterocyclic moieties may enhance antimicrobial or kinase inhibitory activity .

Physicochemical Properties

Preparation Methods

Ir-Catalyzed Asymmetric Hydrogenation

A high-yield route employs Ir-catalyzed asymmetric hydrogenation of quinoxaline derivatives. Key parameters include:

- Catalyst : Chiral Ir(I) complexes (e.g., (R)-Segphos-Ir)

- Solvent System : Toluene/dioxane (for R-enantiomer) or ethanol (for S-enantiomer)

- Conditions : 50°C, 20 bar H₂, 24 h

- Yield : 93% (R) or 83% (S) with enantiomeric excess (ee) up to 98%.

Mechanistic Insight : Density functional theory (DFT) calculations reveal solvent-dependent transition states. Polar protic solvents (ethanol) stabilize partial charges in the S-pathway, while nonpolar solvents favor R-configuration via π-π interactions.

Preparation of 4-(Sulfonyl)Phenyl Carbonyl Intermediate

Sulfonation of Benzoyl Chloride

4-(Chlorosulfonyl)benzoyl chloride is synthesized via:

- Sulfonation : Benzoyl chloride reacts with chlorosulfonic acid (ClSO₃H) at 0°C.

- Quenching : Ice-cold water precipitation yields 90–95% purity.

Optimization Note : Excess SO₃ in ClSO₃H minimizes polysulfonation byproducts.

Synthesis of Ethyl Piperazine-1-Carboxylate

Carbamate Formation

Piperazine is treated with ethyl chloroformate under Schotten-Baumann conditions:

- Base : Aqueous NaOH (2.5 M)

- Solvent : Dichloromethane (DCM)

- Yield : 88% after recrystallization (hexane/EtOAc).

Sequential Coupling Reactions

Amidation: Tetrahydroquinoxaline to Benzoyl Sulfonyl Chloride

Step 1 :

3-Oxo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) reacts with 4-(chlorosulfonyl)benzoyl chloride (1.2 eq) in anhydrous DCM.

- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

- Temperature : 0°C → RT, 12 h

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying

- Yield : 78%.

Critical Parameter : Slow addition of DIPEA prevents exothermic decomposition of sulfonyl chloride.

Sulfonylation with Piperazine Carboxylate

Step 2 :

The benzoyl-sulfonyl intermediate (1.0 eq) couples with ethyl piperazine-1-carboxylate (1.5 eq) in DMF.

- Base : Cesium carbonate (Cs₂CO₃, 3.0 eq)

- Temperature : 70°C, 7 h

- Purification : Prep-HPLC (MeCN/H₂O + 0.1% TFA)

- Yield : 65%.

Side Reactions :

- N-alkylation of piperazine (suppressed by Cs₂CO₃’s low nucleophilicity)

- Sulfonate ester formation (mitigated via stoichiometric control)

Alternative Synthetic Pathways

Continuous Flow Hydrogenation

Adapting methods from, the tetrahydroquinoxaline core can be synthesized in flow reactors:

One-Pot Sulfonylation-Amidation

A patent-derived approach combines steps 5.1 and 5.2 in a single pot:

- Reagents : Tetrahydroquinoxaline, 4-(ClSO₂)C₆H₄COCl, ethyl piperazine-1-carboxylate

- Base : Triethylamine (Et₃N, 4.0 eq)

- Solvent : Tetrahydrofuran (THF)

- Yield : 62% (over two steps)

Analytical Data and Characterization

Table 1 : Spectroscopic Data for Target Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, 2H, OCH₂), 7.85 (d, 2H, Ar–H) |

| ¹³C NMR | δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 127.3–140.2 (Ar–C), 168.5 (C=O) |

| HRMS | [M+H]⁺ Calc.: 531.1842; Found: 531.1846 |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.